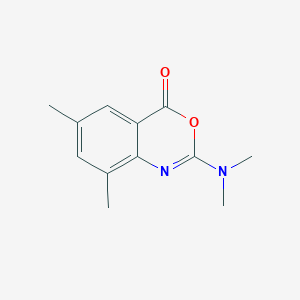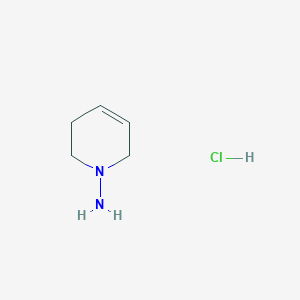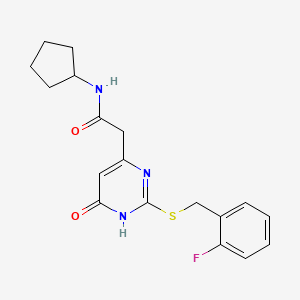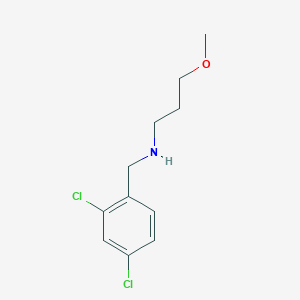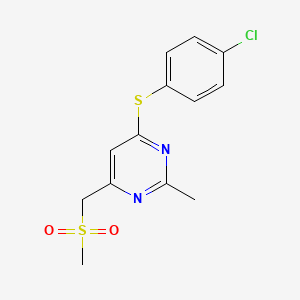![molecular formula C14H17NO5 B3009424 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers CAS No. 1934251-75-8](/img/structure/B3009424.png)
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including reactions with acetylenedicarboxylic acid esters, saponification, and dehydrogenation with activated manganese dioxide. For example, the synthesis of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters involves the reaction of potassium 3-amino benzo[b]thiophene-2-carboxylate with acetylenedicarboxylic acid esters in acetic acid . Although the specific synthesis of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes heterocycles, esters, and carbamates. For instance, the preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves the formation of a bicyclic structure with an ester linkage . The presence of benzyloxycarbonyl groups and the bicyclic structure are indicative of the complexity and potential reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include saponification, chlorination, alkylation, reduction, oxidation, and the formation of tetrazoles. For example, the reaction of the title compound with methyliodide leads to a mixture of O- and N-alkylated products, and subsequent alkaline hydrolysis yields the corresponding carboxylic acids . These reactions highlight the versatility and reactivity of the functional groups present in these molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are not directly provided, the properties of similar compounds can be inferred. The compounds discussed in the papers are likely to have varied solubility in organic solvents, and their reactivity can be influenced by the presence of heteroatoms and functional groups such as esters and carbamates . The electrochemical properties, such as half-wave potentials, can be determined using techniques like difference pulse voltammetry, as demonstrated for the redox system of 1,4-dihydropyridines and pyridines .
Applications De Recherche Scientifique
Hydrogen-Bonded Assembly in Chemical Structures
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, as part of a broader class of compounds, is involved in the formation of hydrogen-bonded assemblies. These assemblies are critical in understanding and designing molecular structures, particularly in the study of benzazepine derivatives. For example, in the work by Guerrero et al. (2014), the hydrogen bonding in various compounds, including those related to 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, has been explored to understand their crystal structures and molecular interactions (Guerrero et al., 2014).
Synthesis of Drug Candidates
The compound is used in the synthesis of potent drug candidates, especially for treatments like type-2 diabetes. For instance, Latli et al. (2017) describe the synthesis of drug candidates using a similar compound, highlighting its importance in drug development, particularly in preparing labeled compounds for metabolic and pharmacokinetic studies (Latli et al., 2017).
Stereoselective Synthesis
The compound plays a significant role in the stereoselective synthesis of various organic molecules. Jagtap et al. (2016) demonstrate the synthesis of thiazolidine-4-carboxylic acids, where the role of diastereomers and the impact of substituents in the synthesis process are crucial (Jagtap et al., 2016).
Organic Synthesis and Tautomerism
Compounds like 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are used in the synthesis of organic molecules where understanding tautomerism is crucial. Momose et al. (1979) discuss the synthesis of 3-hydroxypyrroles and the study of their tautomerism, which is important for the understanding of chemical reactivity and stability (Momose et al., 1979).
Separation of Diastereomers
Diastereomers of compounds similar to 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are used in studies focused on the separation of diastereomers. This is critical in drug synthesis and purification processes. Janes et al. (1999) discuss the protease-mediated separation of diastereomers in the synthesis of antiviral and anticancer drugs (Janes et al., 1999).
Mécanisme D'action
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUWOVYDRADDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)
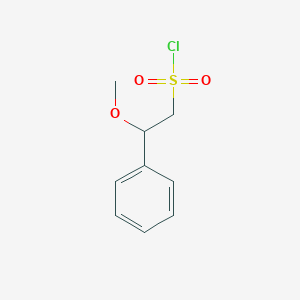
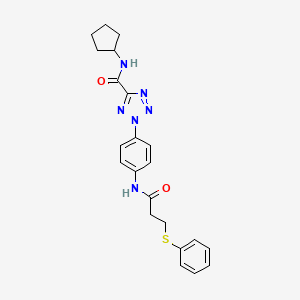

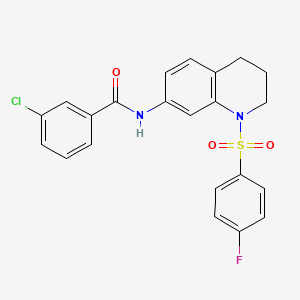
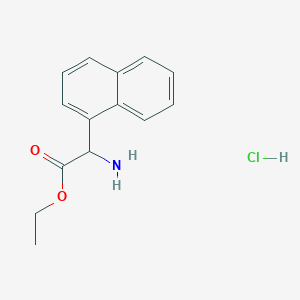
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)
